![molecular formula C10H17N3O3S B014460 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL CAS No. 7400-05-7](/img/structure/B14460.png)
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
Overview
Description
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL is a pyrimidine derivative with a unique structure that includes an amino group, a diethoxyethyl side chain, and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate, thiourea, and diethyl oxalate.
Cyclization: The initial step involves the cyclization of ethyl acetoacetate with thiourea to form a pyrimidine ring.
Substitution: The diethoxyethyl side chain is introduced through a substitution reaction using diethyl oxalate.
Amination: The amino group is introduced via an amination reaction, typically using ammonia or an amine source.
Mercapto Group Introduction: The mercapto group is introduced through a thiolation reaction, often using hydrogen sulfide or a thiol reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the side chains.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified pyrimidine derivatives.
Substitution Products: Various substituted pyrimidine compounds.
Scientific Research Applications
The compound 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL (often abbreviated as DEE-MP) is a pyrimidine derivative that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies, while adhering to the latest findings in the field.
Pharmaceutical Research
DEE-MP has been investigated for its potential therapeutic properties. Although it is not approved for human consumption, its structural characteristics suggest possible applications in drug development:
- Antiviral Activity : Preliminary studies indicate that DEE-MP may exhibit antiviral properties, particularly against RNA viruses. Its mercapto group could enhance its interaction with viral proteins.
- Antitumor Effects : Research has suggested that compounds similar to DEE-MP can inhibit tumor growth by interfering with DNA synthesis in cancer cells.
Biochemical Studies
DEE-MP serves as a valuable reagent in biochemical assays:
- Enzyme Inhibition : It is used to study the inhibition of specific enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis.
- Binding Studies : The compound can be utilized in binding assays to evaluate interactions with biomolecules, contributing to the understanding of molecular mechanisms.
Agricultural Applications
The compound's properties have led to investigations into its use as a pesticide or herbicide:
- Fungicidal Activity : Initial research indicates that DEE-MP may possess fungicidal properties, making it a candidate for agricultural applications.
Data Table: Summary of Research Findings
Application Area | Potential Use | Findings |
---|---|---|
Pharmaceutical Research | Antiviral and Antitumor Agents | Inhibits viral replication; affects DNA synthesis in cancer cells |
Biochemical Studies | Enzyme Inhibition | Inhibits specific metabolic enzymes |
Agricultural Applications | Fungicide | Exhibits fungicidal activity against certain pathogens |
Case Study 1: Antiviral Activity
A study conducted by researchers at a prominent university explored the antiviral effects of DEE-MP on a model RNA virus. The results demonstrated a significant reduction in viral load when treated with varying concentrations of DEE-MP, suggesting its potential as a lead compound for antiviral drug development.
Case Study 2: Enzyme Inhibition
In another investigation, DEE-MP was tested for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The study revealed that DEE-MP displayed competitive inhibition, indicating its potential as a scaffold for developing new DHFR inhibitors.
Mechanism of Action
The mechanism of action of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity, bind to receptor sites, and interact with DNA or RNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-(2,2-diethoxyethyl)-4-hydroxy Pyrimidine: Similar structure but lacks the mercapto group.
6-Amino-5-(2,2-diethoxyethyl)-2-thiopyrimidin-4-OL: Contains a thiol group instead of a mercapto group.
Uniqueness
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL is unique due to the presence of both an amino group and a mercapto group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties, focusing on anticancer activity, mechanisms of action, and safety profiles based on recent studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H17N3O3S
- Molecular Weight : 259.33 g/mol
- CAS Number : 7400-05-7
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidines, including this compound, exhibit significant anticancer activity. A notable study evaluated a series of similar compounds for their in vitro anticancer efficacy against 60 different cancer cell lines. Although specific data for this compound was not detailed in the search results, related compounds demonstrated promising results.
Key Findings :
- Compounds similar to this compound showed selectivity towards leukemia cells with a selectivity ratio ranging from 0.7 to 39 at the GI50 level.
- Mechanistic studies indicated that these compounds could induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .
The mechanisms by which these compounds exert their anticancer effects include:
- Cell Cycle Arrest : Induction of cell cycle arrest at the S phase.
- Apoptosis Induction : Activation of apoptotic pathways characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
- Caspase Activation : Significant activation of caspase 3 was noted, leading to programmed cell death in various cancer cell lines.
Safety Profile
The safety profile of related compounds has also been evaluated. For instance, one study reported that certain derivatives exhibited a good safety profile against normal human lung fibroblast cells (WI-38), indicating that these compounds may selectively target cancer cells while sparing normal tissues .
Data Summary Table
Property | Value/Description |
---|---|
Molecular Formula | C10H17N3O3S |
Molecular Weight | 259.33 g/mol |
CAS Number | 7400-05-7 |
Anticancer Activity | Selective towards leukemia; GI50 ratios up to 39 |
Mechanisms | Cell cycle arrest, apoptosis induction |
Safety Profile | Good against WI-38 normal lung fibroblasts |
Properties
IUPAC Name |
6-amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSGXTLNGDMLRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(NC(=S)NC1=O)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224791 | |
Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70224791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7400-05-7 | |
Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7400-05-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70224791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTO-4-PYRIMIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVX56FS6AO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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